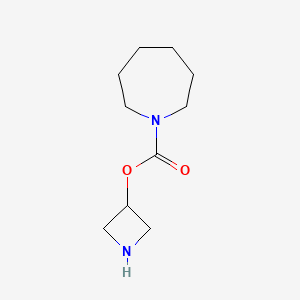
Azetidin-3-yl azepane-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
Azetidines, including Azetidin-3-yl azepane-1-carboxylate, can be synthesized through various methods. One common method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The synthesis of azetidines is often challenging due to the considerable ring strain, but they are of significant interest due to their importance in catalysis, stereoselective synthesis, and medicinal chemistry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.26 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds exhibit a variety of pharmacological properties due to their structural diversity, making them valuable in the discovery of new therapeutic agents. These compounds have been integrated into drugs that are FDA-approved and widely used for treating a range of diseases. Research has focused on developing new azepane-containing analogs that are less toxic, cost-effective, and highly active. The therapeutic applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more, with emphasis on the structure-activity relationship (SAR) and molecular docking studies to identify potential bioactive compounds for future drug development (Gao-Feng Zha et al., 2019).
Synthesis and Reactions of Azepane Derivatives
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepane derivatives, have significant pharmacological and therapeutic implications. Despite extensive research on their synthesis and chemical properties, the biological aspects of these compounds are still underexplored, highlighting the potential for further research in this area (Manvinder Kaur et al., 2021).
Zukünftige Richtungen
Azetidines, including Azetidin-3-yl azepane-1-carboxylate, are of significant interest in the fields of organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic strategies, exploring their reactivity, and investigating their potential applications in various fields .
Eigenschaften
IUPAC Name |
azetidin-3-yl azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(14-9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUZTBLWSKFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)

![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)
